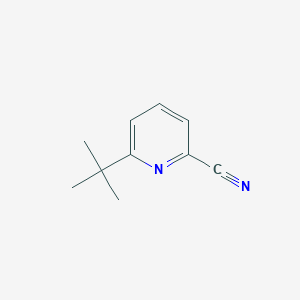

6-(tert-Butyl)picolinonitrile

Description

6-(tert-Butyl)picolinonitrile is a substituted picolinonitrile derivative characterized by a bulky tert-butyl group at the 6-position of the pyridine ring. Its synthesis involves a palladium-catalyzed reaction starting from 6-bromopicolinonitrile, tert-butylboronic acid, and L-tert-leucinol in the presence of ZnCl₂, yielding the product as an amber oil with a 66% yield .

Properties

IUPAC Name |

6-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTRGBQIDGXNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

6-(tert-Butyl)picolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyridine, 2-(1,1-dimethylethyl)-, 1-oxide with trimethylsilyl cyanide. The reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure high yield and purity . Another method involves the use of N,N-Dimethylcarbamoyl chloride in dichloromethane . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

6-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, it can form carbon-carbon bonds with various aryl or vinyl groups .

Scientific Research Applications

6-(tert-Butyl)picolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)picolinonitrile involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 6-(Trifluoromethyl)picolinonitrile (4l): The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating tert-butyl group. This difference impacts electronic density on the pyridine ring, affecting reactivity in nucleophilic/electrophilic reactions. For example, the CF₃ group in 4l reduces basicity compared to the tert-butyl analog, as seen in its downfield-shifted ¹⁹F NMR signal (δ = -67.8 ppm) .

- 5-(4-Fluorophenyl)picolinonitrile (7b): The para-fluorophenyl substituent introduces aromaticity and moderate electron-withdrawing effects. Its planar structure contrasts with the bulky tert-butyl group, reducing steric hindrance in intermolecular interactions .

- 6-(Pyrrolidin-1-yl)picolinonitrile (1): The pyrrolidine ring provides a cyclic amine substituent, enhancing solubility in polar solvents. Unlike the tert-butyl group, it participates in hydrogen bonding, as evidenced by NH stretching in IR (3422 cm⁻¹) .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Electronic Effect | Steric Bulk | Key Applications |

|---|---|---|---|---|

| 6-(tert-Butyl)picolinonitrile | tert-Butyl | Electron-donating | High | Catalysis, kinase inhibitors |

| 6-(Trifluoromethyl)picolinonitrile | CF₃ | Electron-withdrawing | Moderate | Agrochemicals, fluorinated APIs |

| 5-(4-Fluorophenyl)picolinonitrile | 4-Fluorophenyl | Electron-withdrawing | Low | Insecticidal agents |

| 6-(Pyrrolidin-1-yl)picolinonitrile | Pyrrolidine | Neutral | Moderate | Thiosemicarbazone derivatives |

Physicochemical and Spectroscopic Properties

- Melting Points and Solubility: 6-(tert-Butyl)picolinonitrile is an oil, indicating lower crystallinity and higher solubility in organic solvents compared to solid derivatives like 5-(4-Fluorophenyl)picolinonitrile (m.p. 146–147°C) . Thiosemicarbazone derivatives of 6-(pyrrolidin-1-yl)picolinonitrile exhibit higher melting points (177–201°C) due to hydrogen bonding .

- Spectroscopic Signatures: The tert-butyl group in 6-(tert-Butyl)picolinonitrile shows a singlet at ~1.3 ppm in ¹H NMR, while the pyrrolidine substituent displays multiplet peaks at 1.96–1.99 ppm . The CN stretch in IR appears at ~2230 cm⁻¹ across all compounds, but electronic effects shift aromatic C-H stretches (e.g., 3066 cm⁻¹ in 7b vs. 2965 cm⁻¹ in tert-butyl analog) .

Biological Activity

6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2, characterized by the presence of a tert-butyl group at the sixth position of the pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various derivatives that exhibit pharmacological properties.

Target of Action

6-(tert-Butyl)picolinonitrile serves as a significant intermediate in the synthesis of 1H-indazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.

Biochemical Pathways

The tert-butyl group contributes to unique reactivity patterns that influence various biosynthetic and biodegradation pathways. This structural feature may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Result of Action

As an intermediate in the synthesis of biologically active compounds, 6-(tert-Butyl)picolinonitrile may facilitate the development of new therapeutic agents that target specific diseases. Its role in synthesizing derivatives with enhanced bioactivity underscores its importance in drug discovery.

Biological Activity

Recent studies have highlighted the potential of 6-(tert-Butyl)picolinonitrile and its derivatives in various biological assays. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory properties. The synthesis and evaluation of these derivatives are critical for understanding their pharmacological profiles.

Table 1: Biological Activity of 6-(tert-Butyl)picolinonitrile Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(tert-Butyl)picolinonitrile | Anticancer | TBD | |

| 4-Hydroxy-6-(tert-Butyl)picolinonitrile | Anti-inflammatory | TBD | |

| 1H-Indazole derivative | Antiviral | TBD |

Note: TBD indicates that specific IC50 values were not provided in the referenced studies.

Synthesis and Applications

The synthesis of 6-(tert-Butyl)picolinonitrile can be achieved through various methods, including reactions involving pyridine derivatives and cyanide sources under controlled conditions. Its application as a building block in organic synthesis allows for the creation of complex molecules with potential therapeutic effects .

Table 2: Synthesis Methods for 6-(tert-Butyl)picolinonitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.